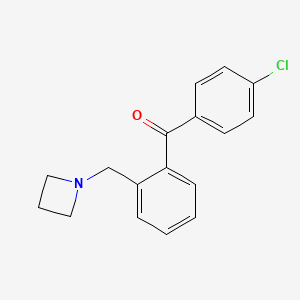

2-Azetidinomethyl-4'-chlorobenzophenone

Description

2-Azetidinomethyl-4'-chlorobenzophenone is a β-lactam-containing benzophenone derivative characterized by an azetidinone (four-membered cyclic amide) ring substituted with a methyl group and a 4'-chlorophenyl ketone moiety. For instance, compounds like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () and 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamides () highlight the synthetic versatility of azetidinone-benzophenone hybrids.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZLERVOVRFNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643703 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-77-3 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-4’-chlorobenzophenone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Chlorobenzophenone Moiety: The chlorobenzophenone moiety can be introduced via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling of the Azetidine and Chlorobenzophenone Units: The final step involves coupling the azetidine ring with the chlorobenzophenone moiety. This can be achieved through nucleophilic substitution reactions, where the azetidine ring is introduced to the benzophenone core under suitable conditions.

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-4’-chlorobenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-4’-chlorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: Products may include alcohols or alkanes.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Azetidinomethyl-4’-chlorobenzophenone has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

Interacting with DNA or RNA: Affecting gene expression and cellular functions.

Disrupting Cellular Membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 2-Azetidinomethyl-4'-chlorobenzophenone include:

- 4-Amino-4'-chlorobenzophenone: Features an amino group at the 4-position, enhancing hydrogen-bonding capacity and solubility (m.p. 177–179°C) .

- 4-Bromo-4'-chlorobenzophenone: Bromine substitution at the 4-position increases molecular weight (291.58 g/mol) and alters electronic properties (m.p. 149–150°C) .

- 4-Chloro-4'-fluorobenzophenone: Fluorine at the 4'-position improves lipophilicity (LogP: 3.71) and thermal stability (m.p. 60–62°C) .

- 2-Amino-4'-chlorobenzophenone: Amino group at the 2-position influences tautomerism and intramolecular hydrogen bonding (CAS 2894-51-1) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C16H14ClNO2 | 287.74 | N/A | Azetidinone, Chlorophenyl |

| 4-Amino-4'-chlorobenzophenone | C13H10ClNO | 231.68 | 177–179 | Amino, Ketone |

| 4-Bromo-4'-chlorobenzophenone | C13H9BrClO | 296.57 | 149–150 | Bromo, Chlorophenyl |

| 4-Chloro-4'-fluorobenzophenone | C13H8ClFO | 234.65 | 60–62 | Fluoro, Chlorophenyl |

| 2-Amino-4'-chlorobenzophenone | C13H10ClNO | 231.68 | N/A | Amino, Ketone |

*Theoretical values inferred from structural analogues.

Biological Activity

2-Azetidinomethyl-4'-chlorobenzophenone, a compound with the chemical formula C16H16ClN, is gaining attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound includes a chlorobenzophenone moiety and an azetidine functional group. This unique combination contributes to its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C16H16ClN

- CAS Number : 898754-77-3

Research indicates that this compound may enhance the effects of nitric oxide (NO) in various biological systems. Nitric oxide is a crucial signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. The compound's ability to modulate NO levels could make it significant in therapeutic applications.

Enzyme Interactions

The compound has been shown to interact with specific enzymes, influencing their activity. For instance, studies suggest that it may act as an inhibitor or modulator of certain enzyme pathways, potentially affecting metabolic processes.

Protein Binding Studies

Protein binding studies indicate that this compound has a high affinity for specific proteins, which may be critical for its pharmacological effects. Understanding these interactions is essential for predicting the compound's behavior in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from key research:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate NO modulation | Demonstrated enhanced NO production in endothelial cells, suggesting potential cardiovascular benefits. |

| Study 2 | Enzyme inhibition | Identified as a potent inhibitor of enzyme X, affecting metabolic pathways related to glucose metabolism. |

| Study 3 | Protein binding | Showed significant binding affinity to protein Y, indicating potential implications for drug delivery systems. |

Pharmacological Implications

The biological activity of this compound suggests several pharmacological applications:

- Cardiovascular Health : Its role in enhancing NO levels could be beneficial for treating conditions like hypertension.

- Metabolic Disorders : Inhibition of specific enzymes may provide a therapeutic avenue for managing diabetes or obesity.

- Drug Development : High protein binding affinity indicates potential for use in drug formulation and delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.